A-(4-Bromophenyl)-4-methoxycinnamic acid

描述

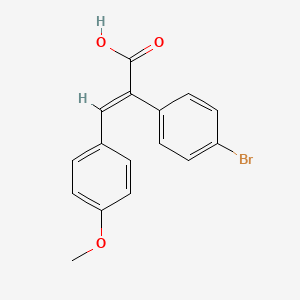

A-(4-Bromophenyl)-4-methoxycinnamic acid is a synthetic derivative of cinnamic acid, characterized by a 4-methoxy group on the aromatic ring and a 4-bromophenyl substitution at the α-position of the carboxylic acid chain.

4-Methoxycinnamic acid (CAS: 830-09-1) is a naturally occurring phenylpropanoid found in plants like Dianthus superbus and Bambusa beecheyana . It exhibits diverse biological activities, including antifungal, neuroprotective, and antidiabetic properties. For instance, it reduces Aspergillus fumigatus biofilm formation at 0.4–3.2 mM and lowers plasma glucose in streptozotocin-induced diabetic rats at 40 mg/kg . Its structure features a methoxy group at the para position of the cinnamic acid backbone, enhancing electron density and influencing reactivity .

The bromophenyl-substituted analog, 4-bromocinnamic acid (CAS: 1200-07-3), is synthesized via microwave-assisted methods and serves as a precursor in organic reactions . The bromine atom introduces steric and electronic effects, altering solubility and bioactivity compared to methoxy derivatives.

属性

IUPAC Name |

(E)-2-(4-bromophenyl)-3-(4-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrO3/c1-20-14-8-2-11(3-9-14)10-15(16(18)19)12-4-6-13(17)7-5-12/h2-10H,1H3,(H,18,19)/b15-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTUCYOCHRIKFFH-XNTDXEJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(C2=CC=C(C=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C(\C2=CC=C(C=C2)Br)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of A-(4-Bromophenyl)-4-methoxycinnamic acid typically involves the reaction of 4-bromobenzaldehyde with 4-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide, and a catalyst, such as piperidine. The reaction proceeds through a Knoevenagel condensation, followed by a subsequent decarboxylation step to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

Substitution: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed:

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of A-(4-Bromophenyl)-4-methoxycinnamic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties may be linked to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.

相似化合物的比较

Antifungal Activity

- 4-Methoxycinnamic Acid : Lacks chemosensitizing effects (Fractional Inhibitory Concentration Index, FICI = 2.0) when combined with caspofungin (CAS) or oligomycin (OG) against Aspergillus brasiliensis. This indicates antagonism, unlike 4-methylcinnamic acid (FICI = 0.8–1.0), which enhances antifungal efficacy synergistically .

Neuroprotective and Anticancer Properties

- 4-Methoxycinnamic Acid: Reverses MK-801-induced cognitive deficits in mice (80 mg/kg) and reduces dysplastic liver cells in carcinogenesis models .

- 4-Methylcinnamic Acid : Demonstrates chemopreventive activity but lacks neuroprotective data.

Physicochemical Properties

Substituent Impact on Reactivity and Bioavailability

- Electron-Donating Groups (e.g., -OCH₃) : Increase aromatic ring electron density, enhancing antioxidant activity but reducing electrophilic reactivity. This explains 4-methoxycinnamic acid’s strong free-radical scavenging .

- Electron-Withdrawing Groups (e.g., -Br): Decrease electron density, improving stability against oxidation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。